molecular formula C23H37Cl2N3O3 B15184893 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-06-9

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B15184893
CAS No.: 102132-06-9
M. Wt: 474.5 g/mol
InChI Key: PIWWMUPHENWHIP-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrrole ring, carboxamide group, and several substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and other substituents. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions. This includes precise temperature and pressure control, as well as the use of specialized equipment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride include other pyrrole derivatives and carboxamide-containing molecules. Examples might include:

  • Pyrrole-2-carboxamide
  • N-substituted pyrroles
  • Tetramethyl-substituted pyrroles

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features may confer distinct reactivity, biological activity, or other characteristics that differentiate it from similar compounds.

Properties

CAS No.

102132-06-9

Molecular Formula

C23H37Cl2N3O3

Molecular Weight

474.5 g/mol

IUPAC Name

N-[3-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C23H35N3O3.2ClH/c1-7-13-29-19-10-9-17(14-20(19)28-6)16-24-11-8-12-25-21(27)18-15-22(2,3)26-23(18,4)5;;/h7,9-10,14-15,24,26H,1,8,11-13,16H2,2-6H3,(H,25,27);2*1H

InChI Key

PIWWMUPHENWHIP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC(=C(C=C2)OCC=C)OC)C.Cl.Cl

Origin of Product

United States

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